

# Application Note: Synthesis of tert-butyl butanoate via Fischer Esterification

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## Compound of Interest

Compound Name: *tert-butyl butanoate*

Cat. No.: *B3395247*

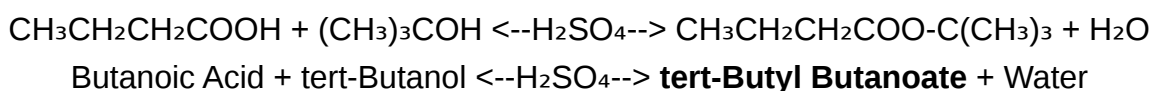
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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of **tert-butyl butanoate** through the Fischer esterification of butanoic acid and tert-butanol. Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The synthesis of tert-butyl esters via this method can be challenging due to the tertiary alcohol's propensity to undergo dehydration and elimination in acidic conditions, forming isobutylene as a major byproduct.[2] This protocol is optimized to favor esterification by maintaining controlled temperature conditions. It includes a comprehensive experimental procedure, purification methods, and characterization data.

## Reaction Scheme

The acid-catalyzed esterification of butanoic acid with tert-butanol yields **tert-butyl butanoate** and water. The reaction is reversible and requires an acid catalyst, such as sulfuric acid, to proceed at a reasonable rate.[3]



## Data Presentation: Reagent and Product Properties

Quantitative data for the reagents and the final product are summarized below for procedural planning and characterization.

Table 1: Reagent Specifications

| Reagent               | Molar Mass (g/mol) | Density (g/mL) | Boiling Point (°C) | Amount            | Moles    |
|-----------------------|--------------------|----------------|--------------------|-------------------|----------|
| Butanoic Acid         | 88.11              | 0.96           | 163.5              | 8.81 g (9.2 mL)   | 0.10     |
| tert-Butanol          | 74.12              | 0.78           | 82.4               | 11.12 g (14.3 mL) | 0.15     |
| Sulfuric Acid (conc.) | 98.08              | 1.84           | ~337               | ~0.5 mL           | Catalyst |

Table 2: Product Specifications

| Product              | Molar Mass (g/mol) | IUPAC Name              | Synonyms                  | Boiling Point (°C) |
|----------------------|--------------------|-------------------------|---------------------------|--------------------|
| tert-butyl butanoate | 144.21[4][5]       | tert-butyl butanoate[4] | tert-Butyl butyrate[4][5] | ~145               |

## Experimental Protocol

This protocol details the synthesis, work-up, and purification of **tert-butyl butanoate**.

### 3.1. Materials and Equipment

- 100 mL round-bottom flask
- Reflux condenser
- Heating mantle with stirrer
- Separatory funnel (250 mL)
- Erlenmeyer flasks

- Distillation apparatus
- Butanoic acid
- tert-Butanol
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Diethyl ether
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Saturated sodium chloride solution (Brine)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

### 3.2. Reaction Procedure

- To a 100 mL round-bottom flask containing a magnetic stir bar, add butanoic acid (0.10 mol) and tert-butanol (0.15 mol).
- While stirring, slowly add concentrated sulfuric acid (~0.5 mL) to the mixture in a fume hood.
- Attach a reflux condenser to the flask.
- Heat the reaction mixture with stirring in a heating mantle, maintaining a gentle reflux at a temperature of 75-80°C for approximately 2 hours.[6] Monitoring the temperature is crucial to minimize the dehydration of tert-butanol.[2]
- After 2 hours, turn off the heat and allow the mixture to cool to room temperature.

### 3.3. Work-up and Isolation

- Once cooled, transfer the reaction mixture to a 250 mL separatory funnel.
- Add 50 mL of cold water and 50 mL of diethyl ether to the funnel.
- Gently shake the funnel, venting frequently to release any pressure buildup.

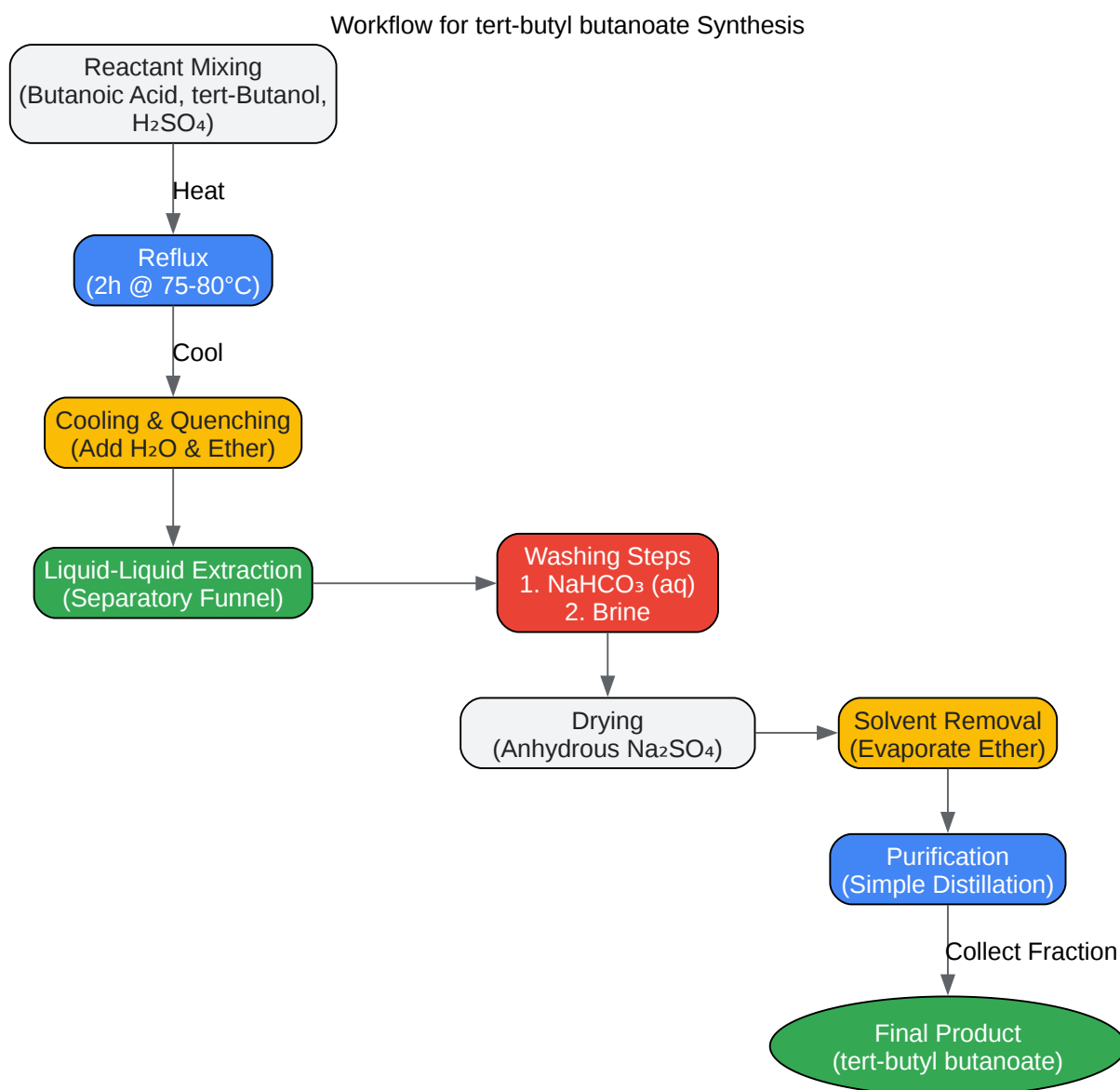
- Allow the layers to separate and discard the lower aqueous layer.[1]
- Wash the organic layer sequentially with:
  - 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.[1][7]  
(Caution: CO<sub>2</sub> evolution will cause pressure).
  - 50 mL of saturated sodium chloride solution (brine) to facilitate the removal of dissolved water.[1]
- Drain the washed organic layer into a clean Erlenmeyer flask.
- Dry the organic layer by adding anhydrous sodium sulfate, swirling the flask until the solution is clear.[1][7]
- Decant or filter the dried solution into a clean, pre-weighed round-bottom flask.

### 3.4. Purification

- Set up a simple distillation apparatus.
- Carefully evaporate the diethyl ether at a low temperature.
- After the ether has been removed, increase the temperature to distill the **tert-butyl butanoate** product. Collect the fraction boiling at approximately 145°C.[1]
- Weigh the collected product and calculate the percentage yield.

## Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.



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Caption: Experimental workflow for the synthesis of **tert-butyl butanoate**.

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